4-Chloro-2-ethoxy-6-hydrazinopyrimidine
Description
4-Chloro-2-ethoxy-6-hydrazinopyrimidine (hypothetical structure inferred from nomenclature) is a pyrimidine derivative featuring a chlorine atom at position 4, an ethoxy group at position 2, and a hydrazine substituent at position 4. Pyrimidines with chlorine, ethoxy, and hydrazine substituents are often intermediates in pharmaceutical synthesis, particularly for antimalarial, anticancer, and antiviral agents .
Key inferred properties (based on analogs):
Properties
Molecular Formula |
C6H9ClN4O |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
(6-chloro-2-ethoxypyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C6H9ClN4O/c1-2-12-6-9-4(7)3-5(10-6)11-8/h3H,2,8H2,1H3,(H,9,10,11) |
InChI Key |
JZQLNFHFEQPSON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CC(=N1)Cl)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The following compounds share structural similarities with 4-chloro-2-ethoxy-6-hydrazinopyrimidine, differing in substituent types or positions:
Key Observations:
- Chlorine at position 4 : Common in bioactive pyrimidines; enhances electrophilicity for cross-coupling reactions .
- Ethoxy vs. methylthio : Ethoxy groups improve water solubility, whereas methylthio groups increase membrane permeability .
- Hydrazine at position 6 : Facilitates Schiff base formation or coordination chemistry, critical in metal-organic frameworks (MOFs) .
Preparation Methods
Reaction Mechanism and Conditions
This one-step method involves nucleophilic substitution of a chlorine atom at the 6-position of 4,6-dichloro-2-ethoxypyrimidine with hydrazine hydrate. The reaction is typically conducted in a biphasic solvent system (e.g., acetonitrile-water) at 0–40°C, with triethylamine neutralizing HCl byproducts.
-
Reactants: 4,6-Dichloro-2-ethoxypyrimidine (50.0 g, 0.246 mol), hydrazine hydrate (5.00 g, 100 mmol), triethylamine (11.1 g, 110 mmol).
-
Solvent: Water (100 mL) and acetonitrile (50 mL).
-
Conditions: 0°C under nitrogen, 25-minute hydrazine addition, stirred until completion.
-
Yield: 93% (16.0 g) as a white solid after filtration and drying.
Table 1: Optimized Parameters for Direct Substitution
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–10°C | Minimizes side reactions |
| Hydrazine:Molar Ratio | 1.1:1 | Ensures complete substitution |
| Triethylamine:Molar Ratio | 1.1:1 | Neutralizes HCl efficiently |
| Solvent System | Acetonitrile:Water (3:1) | Enhances reactant solubility |
Two-Step Synthesis from 2-Ethoxy-4,6-dihydroxypyrimidine (DHEP)
Chlorination of DHEP
DHEP is converted to 4,6-dichloro-2-ethoxypyrimidine using phosphorus oxychloride (POCl₃) and N,N-diethylaniline as a catalyst.
-
Reactants: DHEP (20 g), POCl₃ (150 mL), N,N-diethylaniline (5 mL).
-
Conditions: Reflux at 110°C for 4 hours.
-
Yield: 85–90% after vacuum distillation.
Hydrazine Substitution
The resultant 4,6-dichloro-2-ethoxypyrimidine undergoes selective hydrazination at the 6-position under conditions mirroring Method 1.
Table 2: Comparative Analysis of Synthetic Routes
| Metric | Direct Substitution | Two-Step Synthesis |
|---|---|---|
| Total Yield | 89–93% | 75–80% (over two steps) |
| Purity | ≥95% | ≥90% |
| Scalability | Industrial-friendly | Requires POCl₃ handling |
| Byproducts | Minimal | Sulfur impurities in Step 2 |
Alternative Approaches and Modifications
Solvent Optimization
Replacing acetonitrile with methanol reduces costs but may lower yields by 5–7% due to reduced hydrazine solubility.
Role of Trialkylamines
Triethylamine is critical for:
-
Scavenging HCl, shifting equilibrium toward product formation.
-
Preventing hydrolysis of the ethoxy group at elevated temperatures.
Industrial-Scale Process Design
Continuous Flow Synthesis
Recent advancements propose continuous flow reactors for higher efficiency:
Table 3: Bench-Scale vs. Continuous Flow Performance
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Throughput | 50 kg/day | 200 kg/day |
| Purity Consistency | ±2% | ±0.5% |
| Solvent Consumption | 10 L/kg | 6 L/kg |
Analytical Characterization
Key Spectroscopic Data
Purity Assessment
HPLC methods using a C18 column (acetonitrile:water = 70:30) show ≥98% purity with retention time = 4.2 minutes.
Environmental and Regulatory Aspects
Waste Management
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2-ethoxy-6-hydrazinopyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution reactions on a pyrimidine core. For example:
- Route 1: Chlorination of 2-ethoxy-6-hydrazinopyrimidine using POCl₃ or PCl₅ under reflux conditions.
- Route 2: Hydrazine substitution on a pre-chlorinated pyrimidine intermediate (e.g., 4,6-dichloropyrimidine derivatives).
Optimization Parameters:
- Temperature: 80–110°C for efficient substitution .
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Catalysts: Use of Lewis acids (e.g., AlCl₃) to accelerate chlorination .
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| POCl₃-mediated route | 72–85 | ≥95 | Reflux, 6 h, DMF | |
| Hydrazine substitution | 65–78 | ≥90 | 80°C, 8 h, ethanol |
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., ethoxy at C2, hydrazine at C6) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 172.16) .
- Elemental Analysis: Validate C, H, N, Cl content within ±0.3% of theoretical values .
Table 2: Key Spectral Data
| Technique | Observed Data | Reference |
|---|---|---|
| H NMR | δ 1.35 (t, 3H, -OCH₂CH₃) | |
| HRMS | m/z 172.16 (calculated) |
Q. How should stability and storage conditions be managed to prevent decomposition?
Methodological Answer:
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE: Lab coat, nitrile gloves, and goggles to avoid skin/eye contact.
- Waste Disposal: Segregate halogenated waste and use licensed chemical disposal services .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate reaction mechanisms in its synthesis?
Methodological Answer:
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?
Methodological Answer:
- Substituent Modifications: Replace the ethoxy group with methoxy or isopropoxy to assess steric/electronic effects.
- Bioisosteres: Substitute hydrazine with amidoxime for enhanced metabolic stability .
Table 3: SAR Trends
| Modification | Activity Change | Reference |
|---|---|---|
| Ethoxy → Methoxy | ↓ Solubility, ↑ potency | |
| Hydrazine → Amidoxime | ↑ Stability |
Q. What computational tools predict binding modes with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
